molecular formula C17H14F6N2O4 B11474128 ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-{[2-(trifluoromethyl)phenyl]amino}alaninate

ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-{[2-(trifluoromethyl)phenyl]amino}alaninate

Cat. No.: B11474128
M. Wt: 424.29 g/mol
InChI Key: YWJSOECTGNJITK-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-{[2-(trifluoromethyl)phenyl]amino}alaninate is a synthetic organic compound that features a trifluoromethyl group, a furan ring, and an alaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-{[2-(trifluoromethyl)phenyl]amino}alaninate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Alaninate Backbone: Starting with an alanine derivative, the amino group can be protected, and the carboxyl group can be esterified to form the ethyl ester.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic trifluoromethylation.

    Coupling with Furan-2-ylcarbonyl: The furan-2-ylcarbonyl group can be introduced through an amide coupling reaction using reagents like EDCI or DCC.

    Final Assembly: The final compound is assembled by coupling the trifluoromethylated alaninate with the furan-2-ylcarbonyl derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-{[2-(trifluoromethyl)phenyl]amino}alaninate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or KMnO4 can be used under acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 can be employed.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl group could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-{[2-(trifluoromethyl)phenyl]amino}alaninate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the furan ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,3,3-trifluoro-2-amino-2-phenylpropanoate: Similar structure but lacks the furan-2-ylcarbonyl group.

    Ethyl 2-{[2-(trifluoromethyl)phenyl]amino}propanoate: Similar structure but lacks the trifluoromethyl group on the alaninate moiety.

    Ethyl 3,3,3-trifluoro-2-{[2-(trifluoromethyl)phenyl]amino}propanoate: Similar structure but lacks the furan-2-ylcarbonyl group.

Uniqueness

Ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-{[2-(trifluoromethyl)phenyl]amino}alaninate is unique due to the presence of both the trifluoromethyl group and the furan-2-ylcarbonyl group, which can impart distinct chemical and biological properties. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the furan ring can participate in specific binding interactions.

Properties

Molecular Formula

C17H14F6N2O4

Molecular Weight

424.29 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-[2-(trifluoromethyl)anilino]propanoate

InChI

InChI=1S/C17H14F6N2O4/c1-2-28-14(27)15(17(21,22)23,25-13(26)12-8-5-9-29-12)24-11-7-4-3-6-10(11)16(18,19)20/h3-9,24H,2H2,1H3,(H,25,26)

InChI Key

YWJSOECTGNJITK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1C(F)(F)F)NC(=O)C2=CC=CO2

Origin of Product

United States

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